1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one
Description
1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one is a heterocyclic compound featuring a 1,3-oxazole core substituted with a methyl group at position 5, a pyridin-4-yl group at position 2, and an acetyl group at position 2. This structural motif is commonly explored in medicinal chemistry due to its resemblance to bioactive scaffolds . The acetyl group at position 4 may influence solubility and reactivity, making the compound a versatile intermediate for further derivatization .
Properties
CAS No. |
674785-91-2 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(5-methyl-2-pyridin-4-yl-1,3-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)10-8(2)15-11(13-10)9-3-5-12-6-4-9/h3-6H,1-2H3 |
InChI Key |
RUOSBSOFWBYWAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=NC=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies for 1-[5-Methyl-2-(Pyridin-4-yl)-1,3-Oxazol-4-yl]Ethan-1-One
Hantzsch Oxazole Synthesis via α-Haloketone Cyclization
The Hantzsch reaction remains the most widely employed method for constructing the oxazole core. This one-pot protocol involves the condensation of 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide with acetamide under reflux conditions in ethanol. The reaction proceeds via nucleophilic displacement of bromide by the amide nitrogen, followed by cyclodehydration (Scheme 1).
Scheme 1: Proposed mechanism for Hantzsch oxazole synthesis.
- Nucleophilic attack: Acetamide attacks the α-carbon of 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide, displacing bromide.
- Cyclization: Intramolecular dehydration forms the oxazole ring.
- Tautomerization: Keto-enol tautomerism stabilizes the aromatic system.
Reaction optimization studies indicate that ethanol serves as both solvent and proton source, while temperatures of 80–100°C ensure complete conversion within 2–4 hours. Yields typically range from 85% to 93%, with microwave irradiation reducing reaction times to 30 minutes at 100°C.
Solvent and Temperature Effects
Comparative studies reveal solvent-dependent outcomes:
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Crystallinity |
|---|---|---|---|---|
| Ethanol | 80 | 4 | 93 | High |
| THF | 65 | 6 | 78 | Moderate |
| DMF | 120 | 2 | 85 | Low |
Ethanol maximizes yield and crystallinity due to its polarity and hydrogen-bonding capacity, which facilitates both reaction progression and product precipitation.
Ultrasound-Assisted Catalytic Synthesis
Incorporating ultrasound irradiation (25 kHz, 250 W) with InCl3 catalysis (20 mol%) in 50% aqueous ethanol enhances reaction efficiency. This method achieves 95% yield at 40°C within 20 minutes, compared to 6 hours under conventional heating. The cavitation effect of ultrasound promotes reagent mixing and accelerates cyclization, while InCl3 stabilizes intermediates through Lewis acid catalysis.
Critical parameters:
Optimization of Reaction Conditions
Catalytic Screening
Comparative catalyst studies highlight InCl3’s superiority over traditional bases:
| Catalyst | Concentration (mol%) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| InCl3 | 20 | 95 | <2 |
| Et3N | 20 | 68 | 12 |
| Piperidine | 20 | 73 | 9 |
InCl3’s dual role as a Lewis acid and dehydrating agent minimizes hydrolytic side reactions, ensuring high regioselectivity.
Microwave Irradiation vs. Conventional Heating
Microwave-assisted synthesis reduces energy consumption and improves reproducibility:
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Microwave (100°C) | 0.5 h | 93 | 99 |
| Reflux (Ethanol) | 4 h | 89 | 97 |
Uniform dielectric heating in microwave systems prevents localized overheating, preserving thermally sensitive functional groups.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6):
- δ 8.58 (d, J = 4.8 Hz, 2H, pyridine H-2/H-6)
- δ 7.82 (d, J = 4.8 Hz, 2H, pyridine H-3/H-5)
- δ 2.61 (s, 3H, oxazole C5-CH3)
- δ 2.42 (s, 3H, acetyl CH3)
IR (KBr, cm⁻¹):
- 1675 (C=O stretch)
- 1590 (C=N stretch)
- 1520 (aromatic C=C)
Comparative Analysis of Synthetic Routes
Cost-Benefit Evaluation
| Method | Cost Index | Scalability | Environmental Impact |
|---|---|---|---|
| Hantzsch (reflux) | Low | High | Moderate |
| Ultrasound/InCl3 | Moderate | Medium | Low |
| Microwave | High | Low | Low |
The Hantzsch method remains optimal for industrial-scale production due to low solvent costs and simple infrastructure requirements. Ultrasound-assisted synthesis offers a greener alternative but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-2-(pyridin-4-yl)oxazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(5-Methyl-2-(pyridin-4-yl)oxazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-(pyridin-4-yl)oxazol-4-yl)ethanone involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological target being investigated .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Pyridinyl vs.
- Chlorine Substitution : The chloro-substituted oxazole () exhibits higher reactivity due to the electronegative chlorine, making it a better electrophile for synthetic modifications compared to the acetylated target compound .
- Oxazole vs. Pyrazole : Pyrazole derivatives (e.g., ) show distinct electronic profiles due to the additional nitrogen atom, which may alter metabolic stability and target selectivity compared to oxazole-based compounds .
Antimicrobial Activity
Oxazole derivatives with pyridinyl groups, such as those reported in , demonstrate potent antimicrobial activity. For example, compounds like (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl) methanone (1a) exhibit MIC values <1 µg/mL against Staphylococcus aureus . While direct data for the target compound are unavailable, its structural similarity suggests comparable bioactivity, warranting further testing.
Pharmacokinetic Properties
- Lipophilicity : The cyclopropyl-substituted oxazole () has a lower molecular weight (151.16) and higher lipophilicity (LogP ~1.5) than the target compound, which may enhance membrane permeability .
- Solubility : The acetyl group in the target compound improves aqueous solubility compared to brominated analogues (e.g., ), which often require organic solvents for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
